N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethyl-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-3-14-11(2)20-19-22(18(14)24)9-12(10-27-19)17(23)21-13-4-5-15-16(8-13)26-7-6-25-15/h4-5,8,12H,3,6-7,9-10H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKIYDINMAPGHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NC3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A dihydrobenzo[b][1,4]dioxin moiety.
- A pyrimido-thiazine framework.
- A carboxamide functional group.
This structural complexity suggests potential interactions with various biological targets.
Antiviral Activity
Research indicates that derivatives of the compound exhibit antiviral properties. In a study focusing on anti-Tobacco Mosaic Virus (TMV) activity, compounds similar to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-ethyl-8-methyl showed significant antiviral effects. Specifically:
- Compound 6t (which includes the dihydrobenzo[b][1,4]dioxin moiety) demonstrated over 40% inactivation of TMV at a concentration of 500 mg/L. This activity was comparable to known antiviral agents like ribavirin .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies have shown that derivatives with similar structures possess notable antibacterial and antifungal properties. The antimicrobial efficacy correlates with electronic properties and structural features such as:
Structure–Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components. Key findings include:
- Variations in substituents on the benzene ring significantly affect antiviral potency.
- Electron-withdrawing groups tend to enhance activity compared to electron-donating groups.
A comparative analysis of derivatives revealed that modifications to the dihydrobenzo[b][1,4]dioxin structure could either enhance or diminish biological activity depending on the nature and position of substituents .
Study 1: Antiviral Efficacy
In a controlled laboratory setting, various derivatives were synthesized and tested for their ability to inhibit TMV. The results indicated that compounds with the dihydrobenzo[b][1,4]dioxin structure consistently exhibited higher antiviral activities compared to their unsubstituted counterparts.
Study 2: Antimicrobial Testing
A series of compounds derived from N-(2,3-dihydrobenzo[b][1,4]dioxin) were evaluated against standard bacterial strains. Results showed significant inhibition zones in agar diffusion tests, suggesting potential applications in developing new antimicrobial agents .
Data Table: Biological Activities of Selected Derivatives
| Compound | Activity Type | Concentration (mg/L) | % Inhibition |
|---|---|---|---|
| Compound 6t | Antiviral (TMV) | 500 | >40% |
| Compound A | Antibacterial | 100 | 75% |
| Compound B | Antifungal | 50 | 60% |
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Variations: Pyrimido[2,1-b][1,3]oxazine () replaces the thiazine sulfur with oxygen, reducing lipophilicity.
Substituent Impact: The dihydrobenzo[dioxin] group in the target compound may improve π-π stacking interactions compared to the 4-cyanobenzylidene group in 11b . Methylthio and cyano groups in analogs (e.g., compound 3) increase electron-withdrawing effects, altering reactivity and binding affinity .
Synthetic Methods :
- The target compound likely shares synthetic pathways with ’s analog, involving cyclocondensation of thiouracil derivatives and carboxamide coupling .
- employs hydrazide reflux for cyclization, a method adaptable to introduce the dihydrobenzo[dioxin] moiety .
Physicochemical and Spectral Comparisons
- IR Spectroscopy: Cyano (CN) stretches (~2220 cm⁻¹) are common in analogs (e.g., 11b) but absent in the target compound, which instead features carbonyl (C=O) stretches near 1700 cm⁻¹ .
- NMR Profiles : The dihydrobenzo[dioxin] protons in the target compound would resonate at δ 6.5–7.0 ppm (aromatic), distinct from the thiophene protons (δ 7.0–7.8 ppm) in ’s derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
